N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea is a complex organic compound with a unique structure that combines a piperazine ring, a thiourea group, and a thienylcarbonyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-(4-propionyl-1-piperazinyl)aniline with 2-thienyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-methylbenzamide
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-phenylacetamide
- N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide
Uniqueness
N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-N’-(2-thienylcarbonyl)thiourea is unique due to its combination of a piperazine ring, a thiourea group, and a thienylcarbonyl moiety This structure imparts specific chemical and biological properties that may not be present in similar compounds
Eigenschaften
Molekularformel |
C19H21ClN4O2S2 |
---|---|
Molekulargewicht |
437g/mol |
IUPAC-Name |
N-[[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H21ClN4O2S2/c1-2-17(25)24-9-7-23(8-10-24)15-6-5-13(12-14(15)20)21-19(27)22-18(26)16-4-3-11-28-16/h3-6,11-12H,2,7-10H2,1H3,(H2,21,22,26,27) |
InChI-Schlüssel |
WPKITTIVOCHPBT-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.